4-Phenylmethanesulfonylamino-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenylmethanesulfonylamino-butyric acid is an organic compound with the molecular formula C11H15NO4S and a molecular weight of 257.3 g/mol. This compound is characterized by the presence of a phenyl group attached to a methanesulfonylamino moiety, which is further connected to a butyric acid chain. It is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various cellular targets
Mode of Action
It is likely that it interacts with its targets in a manner similar to other related compounds .
Biochemical Pathways
Related compounds have been found to affect various metabolic pathways
Pharmacokinetics
A related compound, 4-((l-valyl)oxy)butanoic acid, has been studied, and its pharmacokinetics following oral administration have been reported .
Result of Action
Related compounds have been found to have various effects, such as increasing γ-amino butyric acid uptake in both mouse and human astrocytes and neurons bearing the variants .
Action Environment
It is known that environmental factors can influence the action of related compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylmethanesulfonylamino-butyric acid typically involves the reaction of phenylmethanesulfonyl chloride with butyric acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process involves the following steps:
Preparation of Phenylmethanesulfonyl Chloride: This is achieved by reacting benzene with chlorosulfonic acid.
Reaction with Butyric Acid Derivatives: The phenylmethanesulfonyl chloride is then reacted with butyric acid derivatives in the presence of a base to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Phenylmethanesulfonylamino-butyric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
4-Phenylmethanesulfonylamino-butyric acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.
Medicine: Research into its potential as a pharmacophore for drug development is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Phenylbutyric acid: Similar in structure but lacks the sulfonyl group.
Methanesulfonylamino acids: Compounds with similar sulfonylamino groups but different alkyl chains.
Uniqueness
4-Phenylmethanesulfonylamino-butyric acid is unique due to the combination of the phenyl group and the sulfonylamino moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(benzylsulfonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c13-11(14)7-4-8-12-17(15,16)9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIBSPZLEAODMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.